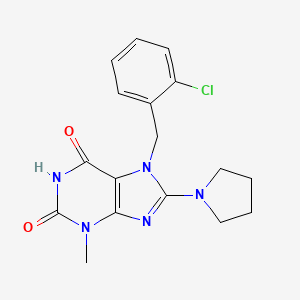
7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione” is mentioned in a patent application by Ribon Therapeutics Inc. The patent relates to pyridazinones and related compounds which are inhibitors of PARP7 and are useful in the treatment of cancer .
Molecular Structure Analysis
The patent application includes some structures of related compounds, but it does not provide a detailed molecular structure analysis of the specific compound you mentioned .Aplicaciones Científicas De Investigación
Metabolism and Excretion Studies
Studies have investigated the metabolism and excretion of similar compounds to understand their pharmacokinetics and potential therapeutic applications. For instance, CP-93,393, a compound with properties similar to the one , has been studied for its metabolism and excretion patterns in humans. It undergoes extensive metabolism primarily via aromatic hydroxylation followed by conjugation, oxidative degradation of the pyrimidine ring, and hydrolysis of the succinimide ring. These studies provide insights into the metabolic pathways and excretion mechanisms of related compounds, which can be crucial for developing new therapeutic agents (Prakash et al., 1998).
Neurotoxicity and Environmental Exposure
Research has also focused on the neurotoxicity and environmental exposure of organophosphorus (OP) and pyrethroid (PYR) compounds, which share structural similarities with the compound . A study in South Australia found widespread chronic exposure to OPs and PYRs in children, demonstrating the importance of understanding the potential health impacts of such compounds. These findings are essential for developing public health policies on the regulation and use of chemicals with similar structures (Babina et al., 2012).
Potential Antitumor Activity
Some compounds structurally related to 7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione have shown potential antitumor activity. For example, BIIB021, an HSP90 inhibitor, exhibited promising antitumor activity in preclinical models. Understanding the metabolism, excretion, and toxicological profile of these compounds is crucial for their potential therapeutic application in diseases such as cancer (Xu et al., 2013).
Mecanismo De Acción
Direcciones Futuras
The patent application suggests that inhibitors of PARP7, such as the compound you mentioned, could be useful in the treatment of cancer. This indicates that future research may focus on further understanding the mechanism of action of these inhibitors and testing their efficacy and safety in preclinical and clinical studies .
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-21-14-13(15(24)20-17(21)25)23(10-11-6-2-3-7-12(11)18)16(19-14)22-8-4-5-9-22/h2-3,6-7H,4-5,8-10H2,1H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTBYYHXUYGTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

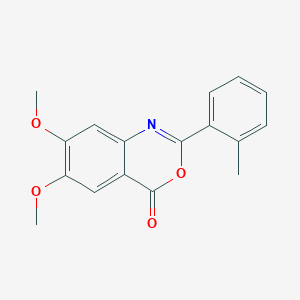
![[4-(5-Chloro-3-fluoropyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2645738.png)
![4-Iodo-6-phenyldibenzo[b,d]furan](/img/structure/B2645741.png)
![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2645743.png)
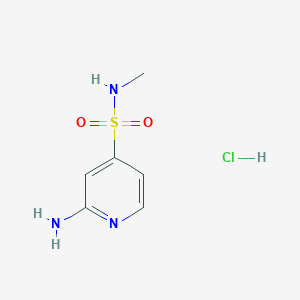

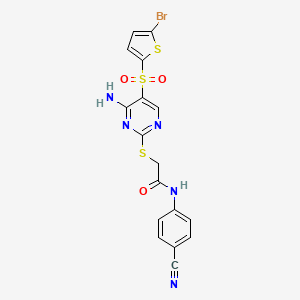
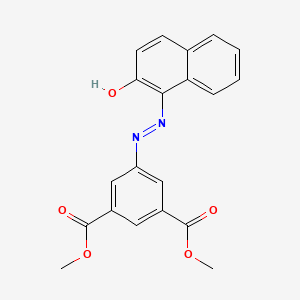
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)


![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2645756.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide](/img/structure/B2645758.png)
![4-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645759.png)